molecular formula C12H9ClN2O6S B12735517 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, methyl ester CAS No. 173908-15-1

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, methyl ester

Cat. No.: B12735517
CAS No.: 173908-15-1
M. Wt: 344.73 g/mol
InChI Key: GLDKFRXCFYFKQR-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound that belongs to the class of pyrrole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-HIV-1 properties .

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, methyl ester typically involves the condensation of benzenesulfonyl chlorides with esters of 1H-pyrrole-2-carboxylic acid . The general procedure includes:

    Condensation Reaction: Benzenesulfonyl chlorides react with esters of 1H-pyrrole-2-carboxylic acid under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

    Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, methyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways involved in its biological activities. For example, its anti-HIV-1 activity may be related to its ability to inhibit reverse transcriptase, an enzyme crucial for the replication of the virus .

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, methyl ester can be compared with other pyrrole derivatives:

Properties

CAS No.

173908-15-1

Molecular Formula

C12H9ClN2O6S

Molecular Weight

344.73 g/mol

IUPAC Name

methyl 1-(5-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C12H9ClN2O6S/c1-21-12(16)10-3-2-6-14(10)22(19,20)11-7-8(13)4-5-9(11)15(17)18/h2-7H,1H3

InChI Key

GLDKFRXCFYFKQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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